molecular formula C21H23N3O4S2 B2979750 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine CAS No. 851864-58-9

4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B2979750
CAS No.: 851864-58-9
M. Wt: 445.55
InChI Key: DWTCMFZTNFSGPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which enables the efficient formation of imidazole rings under solvent-free conditions . The process may also involve the use of heterogeneous catalysts like ZnFe2O4 nanoparticles to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfonyl and imidazole groups play crucial roles in these interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c25-20(24-11-10-22-21(24)29-16-17-4-2-1-3-5-17)18-6-8-19(9-7-18)30(26,27)23-12-14-28-15-13-23/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCMFZTNFSGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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